molecular formula C17H20N2OS B5728643 1-(2,4-Dimethylphenyl)-3-(4-methoxybenzyl)thiourea

1-(2,4-Dimethylphenyl)-3-(4-methoxybenzyl)thiourea

Cat. No.: B5728643
M. Wt: 300.4 g/mol
InChI Key: JTKBMIKCPAYNPZ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(4-methoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also features two aromatic rings, one with dimethyl substitutions and the other with a methoxy group.

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-3-(4-methoxybenzyl)thiourea typically involves the reaction of 2,4-dimethylaniline with 4-methoxybenzyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-3-(4-methoxybenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form the corresponding thiourea dioxide or sulfonylurea derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid, halogens, and sulfuric acid are typically used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-(4-methoxybenzyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can interact with various biological targets, making it a subject of interest in drug discovery and development.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases. Its ability to modulate specific molecular pathways makes it a candidate for further investigation in medicinal chemistry.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(4-methoxybenzyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The aromatic rings can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects.

The compound’s ability to inhibit or activate specific pathways depends on its binding affinity and selectivity for the target molecules. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-3-(4-methoxybenzyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(2,4-Dimethylphenyl)-3-phenylthiourea: Similar structure but lacks the methoxy group on the aromatic ring.

    1-(4-Methoxyphenyl)-3-phenylthiourea: Similar structure but lacks the dimethyl substitutions on the aromatic ring.

    1-(2,4-Dimethylphenyl)-3-(4-chlorobenzyl)thiourea: Similar structure but has a chlorine atom instead of a methoxy group on the aromatic ring.

The presence of the methoxy group in this compound can influence its reactivity, solubility, and biological activity, making it unique compared to other similar compounds.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-4-9-16(13(2)10-12)19-17(21)18-11-14-5-7-15(20-3)8-6-14/h4-10H,11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKBMIKCPAYNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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